molecular formula C19H18N4O2S B11148884 N-(1-isopropyl-1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(1-isopropyl-1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11148884
M. Wt: 366.4 g/mol
InChI Key: VYRKWHLVEBHPLG-UHFFFAOYSA-N
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Description

N-(1-isopropyl-1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that features an indole moiety, a thiazolopyrimidine core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazolopyrimidine intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazolopyrimidine core can be constructed through a cyclization reaction involving a thioamide and a β-dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the development of continuous flow processes to improve scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity . The thiazolopyrimidine core may also interact with nucleic acids, affecting gene expression and cellular function .

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-methyl-5-oxo-N-(1-propan-2-ylindol-4-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H18N4O2S/c1-11(2)22-8-7-13-15(5-4-6-16(13)22)21-17(24)14-9-20-19-23(18(14)25)10-12(3)26-19/h4-11H,1-3H3,(H,21,24)

InChI Key

VYRKWHLVEBHPLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C4C=CN(C4=CC=C3)C(C)C

Origin of Product

United States

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